molecular formula C10H12Cl2N2O2 B6628811 1-(3,5-Dichlorophenyl)-3-(2-hydroxypropyl)urea

1-(3,5-Dichlorophenyl)-3-(2-hydroxypropyl)urea

Cat. No. B6628811
M. Wt: 263.12 g/mol
InChI Key: ZOLKBLWOHGUDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)-3-(2-hydroxypropyl)urea, commonly known as DCPHU, is a chemical compound that has been widely studied in scientific research. It is a urea derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DCPHU is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been suggested that DCPHU may modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
DCPHU has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Studies have also shown that DCPHU can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, DCPHU has been found to have anti-viral properties and can inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCPHU in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of DCPHU is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DCPHU. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of DCPHU and its potential therapeutic applications. Additionally, research on the toxicity and safety of DCPHU is needed to determine its potential use in clinical settings.
Conclusion
In conclusion, DCPHU is a urea derivative that has been widely studied in scientific research for its potential therapeutic applications. The synthesis method of DCPHU involves the reaction of 3,5-dichloroaniline and 2-hydroxypropyl isocyanate in the presence of a catalyst. DCPHU has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action is not fully understood. While DCPHU has advantages for lab experiments, its potential toxicity may limit its use in certain experiments. Future research on DCPHU is needed to fully understand its therapeutic potential and ensure its safety for clinical use.

Synthesis Methods

The synthesis of DCPHU involves the reaction of 3,5-dichloroaniline and 2-hydroxypropyl isocyanate in the presence of a catalyst. This method has been reported in several research papers and has been found to yield high purity DCPHU.

Scientific Research Applications

DCPHU has been widely used in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that DCPHU can inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-6(15)5-13-10(16)14-9-3-7(11)2-8(12)4-9/h2-4,6,15H,5H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLKBLWOHGUDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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